

A Comprehensive Spectroscopic Guide to 5-Methoxyisophthalic Acid for Advanced Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methoxyisophthalic acid

Cat. No.: B140609

[Get Quote](#)

This in-depth technical guide provides a detailed analysis of the spectroscopic data for **5-Methoxyisophthalic acid**, a compound of interest in drug development and material science. Designed for researchers, scientists, and professionals in related fields, this document offers a thorough examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices.

Introduction: The Significance of 5-Methoxyisophthalic Acid

5-Methoxyisophthalic acid ($C_9H_8O_5$, CAS No: 46331-50-4) is a substituted aromatic dicarboxylic acid. Its molecular structure, featuring both carboxylic acid and methoxy functional groups on a benzene ring, makes it a valuable building block in the synthesis of novel polymers, metal-organic frameworks (MOFs), and pharmaceutical compounds. A precise understanding of its chemical identity and purity, as determined by spectroscopic methods, is paramount for its effective application in research and development. This guide provides a comprehensive analysis of its spectral characteristics to ensure its unambiguous identification and quality assessment.

Molecular and Physicochemical Properties

A foundational understanding of the physical characteristics of **5-Methoxyisophthalic acid** is essential before delving into its spectroscopic data.

Property	Value	Source
Molecular Formula	C ₉ H ₈ O ₅	Sigma-Aldrich
Molecular Weight	196.16 g/mol	Sigma-Aldrich
CAS Number	46331-50-4	Spectrum Chemical[1]
Melting Point	275-280 °C	Sigma-Aldrich
Appearance	White to off-white crystalline powder	TCI America

Spectroscopic Data Analysis

The following sections provide a detailed interpretation of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for **5-Methoxyisophthalic acid**, sourced from the Spectral Database for Organic Compounds (SDBS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment within a molecule. The spectrum of **5-Methoxyisophthalic acid** dissolved in a suitable deuterated solvent is characterized by distinct signals corresponding to the aromatic protons and the methoxy group protons.

¹H NMR Data Summary

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.3	Singlet	1H	H-2
~8.0	Doublet	2H	H-4, H-6
~3.9	Singlet	3H	-OCH ₃
~13.0 (broad)	Singlet	2H	-COOH

Interpretation:

The downfield region of the spectrum is dominated by signals from the aromatic protons. The proton at the 2-position (H-2), situated between the two carboxylic acid groups, is expected to be the most deshielded and appears as a singlet. The protons at the 4 and 6-positions (H-4, H-6) are chemically equivalent and appear as a doublet due to coupling with the H-2 proton. The sharp singlet at approximately 3.9 ppm is characteristic of the three protons of the methoxy group (-OCH₃). The very broad singlet observed at a significant downfield shift (around 13.0 ppm) is indicative of the acidic protons of the two carboxylic acid groups. This broadness is a result of hydrogen bonding and chemical exchange.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. Each unique carbon atom in **5-Methoxyisophthalic acid** gives rise to a distinct signal in the spectrum.

¹³C NMR Data Summary

Chemical Shift (ppm)	Assignment
~166	C=O (Carboxylic acid)
~160	C-5 (ipso-carbon attached to -OCH ₃)
~133	C-1, C-3 (ipso-carbons attached to -COOH)
~125	C-4, C-6
~118	C-2
~56	-OCH ₃

Interpretation:

The carbonyl carbons of the carboxylic acid groups are the most deshielded, appearing at approximately 166 ppm. The aromatic carbons show a range of chemical shifts depending on their electronic environment. The ipso-carbon attached to the electron-donating methoxy group (C-5) is found at a lower field (~160 ppm) compared to the other aromatic carbons. The ipso-carbons bearing the carboxylic acid groups (C-1, C-3) are observed around 133 ppm. The signals for the remaining aromatic carbons (C-2, C-4, C-6) appear in the expected aromatic

region, with their specific shifts influenced by the positions of the substituents. The carbon of the methoxy group gives a characteristic signal in the upfield region at about 56 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **5-Methoxyisophthalic acid** exhibits characteristic absorption bands for the carboxylic acid and methoxy groups, as well as the aromatic ring.

IR Data Summary

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad, Strong	O-H stretch (Carboxylic acid dimer)
~3080	Medium	C-H stretch (Aromatic)
~2950	Medium	C-H stretch (Methoxy)
~1700	Strong, Sharp	C=O stretch (Carboxylic acid)
~1600, ~1470	Medium	C=C stretch (Aromatic ring)
~1250	Strong	C-O stretch (Aromatic ether)
~920	Broad, Medium	O-H bend (Out-of-plane, Carboxylic acid dimer)

Interpretation:

A very prominent and broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. Superimposed on this broad band are the sharper C-H stretching vibrations of the aromatic ring and the methoxy group. The intense, sharp peak around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid. The presence of conjugation with the aromatic ring slightly lowers this frequency. The absorptions in the 1600-1470 cm⁻¹ range are due to the carbon-carbon stretching vibrations within the aromatic ring. A strong band at approximately 1250 cm⁻¹ corresponds to the C-O stretching of the aryl ether (methoxy group). The broadness of the O-H

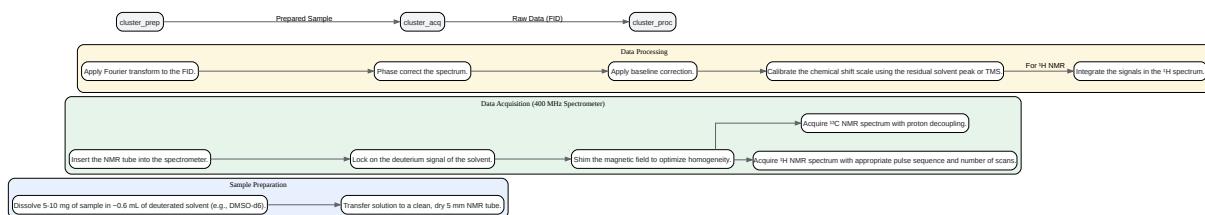
out-of-plane bending vibration around 920 cm^{-1} further supports the presence of a dimeric carboxylic acid structure.

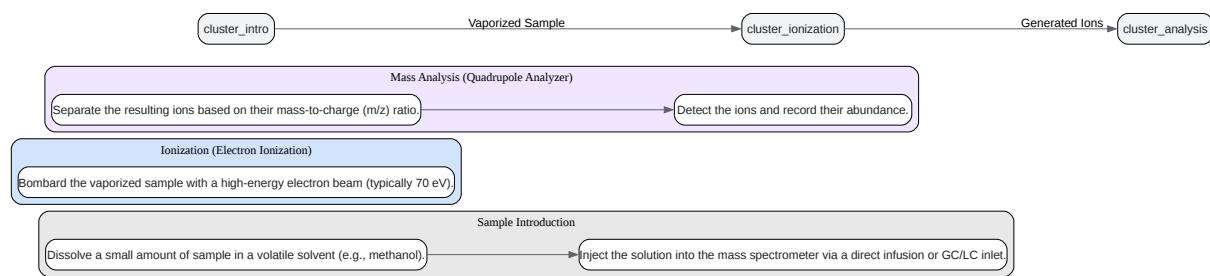
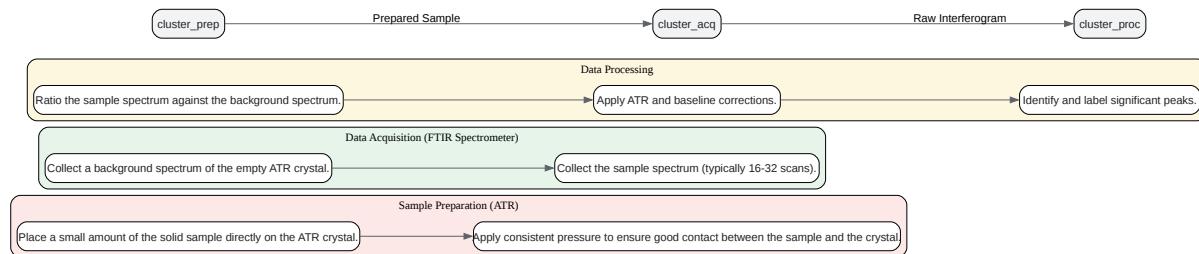
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For **5-Methoxyisophthalic acid**, electron ionization (EI) is a common technique.

Mass Spectrometry Data Summary

m/z	Relative Intensity (%)	Assignment
196	High	$[\text{M}]^+$ (Molecular Ion)
179	Moderate	$[\text{M} - \text{OH}]^+$
165	Moderate	$[\text{M} - \text{OCH}_3]^+$
151	High	$[\text{M} - \text{COOH}]^+$
121	Moderate	$[\text{M} - \text{COOH} - \text{OCH}_2]^+$


Interpretation:



The mass spectrum shows a prominent molecular ion peak ($[\text{M}]^+$) at an m/z of 196, which corresponds to the molecular weight of **5-Methoxyisophthalic acid**. The fragmentation pattern is consistent with the structure. The loss of a hydroxyl radical (-OH) from one of the carboxylic acid groups results in a fragment at m/z 179. The loss of the methoxy radical (-OCH₃) leads to a peak at m/z 165. A significant fragment is observed at m/z 151, corresponding to the loss of a carboxyl group (-COOH). Further fragmentation can lead to other characteristic ions, providing a unique fingerprint for the molecule.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon the use of standardized and well-validated experimental protocols. The following sections outline the methodologies for obtaining the NMR, IR, and Mass Spec data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrumchemical.com [spectrumchemical.com]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 5-Methoxyisophthalic Acid for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b140609#spectroscopic-data-nmr-ir-mass-spec-of-5-methoxyisophthalic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com